(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine
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Overview
Description
(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom to introduce the ethyl and methyl groups. This can be done using alkyl halides in the presence of a base such as potassium carbonate.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through the reaction of the alkylated pyrazole with formaldehyde and a secondary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine can undergo oxidation reactions to form corresponding oxides or N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides, oxides.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry to form metal complexes.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is studied for its ability to interact with various biological targets, including enzymes and receptors.
Industry
In the industry, this compound is used in the synthesis of agrochemicals, dyes, and polymers. It is also used as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazol-4-ylamine
- 1-Ethyl-3-methyl-1H-pyrazol-4-ylmethanol
- 1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl chloride
Uniqueness
(1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in research and industry.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-11-6-8(5-9-3)7(2)10-11/h6,9H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBUBZNNWRDQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424589 |
Source
|
Record name | (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956363-88-5 |
Source
|
Record name | (1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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